1-(5-Chloro-2-methoxyphenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O3/c1-14-10-17(15(2)28-14)13-25-8-6-16(7-9-25)12-23-21(26)24-19-11-18(22)4-5-20(19)27-3/h4-5,10-11,16H,6-9,12-13H2,1-3H3,(H2,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGLNSUAIGPLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly as an enzyme inhibitor and in the treatment of malaria. This article focuses on its synthesis, biological evaluation, structure-activity relationships (SAR), and potential mechanisms of action.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyaniline with appropriate reagents to form the urea moiety. The reaction conditions often involve mild temperatures and the use of catalysts such as copper(I) to facilitate the formation of the desired product.
Antimalarial Activity
Recent studies have shown that urea derivatives, including this compound, exhibit significant antimalarial activity. For instance, a series of urea-substituted compounds were evaluated against Plasmodium falciparum, with IC50 values ranging from 0.09 to 7.2 μM. The most active derivatives demonstrated sub-micromolar potency, with selectivity indices (SI) indicating favorable profiles for further development .
| Compound | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| 1 | 0.09 | 54 |
| 2 | 0.47 | 20 |
| 3 | 0.22 | 55 |
Cytotoxicity
The cytotoxic effects of these compounds were assessed using HepG2 cell lines, demonstrating that while some compounds exhibited potent antimalarial activity, they also maintained a degree of selectivity towards mammalian cells. For example, derivatives with urea substitutions showed lower cytotoxicity compared to their counterparts .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the 3-position of the urea significantly enhance biological activity. The presence of polar substituents and H-bond donors/acceptors was found to improve both solubility and potency against malaria . The incorporation of specific groups such as indazole or benzimidazole at the aniline position also contributed positively to the overall activity.
The proposed mechanism involves the inhibition of specific enzymes crucial for the survival and replication of Plasmodium species. Molecular docking studies suggest that these compounds may interact with key residues in the ATP binding site of target proteins, forming hydrogen bonds that stabilize their binding .
Case Studies
In one notable study, a library of phenylurea substituted compounds was synthesized and screened for antimalarial activity. The results indicated that certain modifications led to improved potency and selectivity, paving the way for further optimization in drug development . Additionally, compounds with higher lipophilicity were correlated with better activity profiles but also presented challenges in solubility and permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Differences and Implications
Piperidine Substituents :
- The target compound’s (2,5-dimethylfuran-3-yl)methyl group contrasts with methanesulfonyl () and thiophen-2-ylmethyl (). The furan’s oxygen may improve hydrogen bonding compared to sulfonyl’s polarity or thiophene’s sulfur-mediated lipophilicity .
- Trifluoromethyl in Compound 7n () enhances metabolic stability but reduces solubility, whereas the target’s chloro-methoxyphenyl balances hydrophobicity and binding .
Biological Activity Trends: Piperidine-aryl ureas (e.g., DMPI in ) show antimicrobial synergy, suggesting the target compound’s furan substituent could be explored for similar applications .
Pharmacokinetic Considerations :
Preparation Methods
Nitration and Reduction Route
The synthesis begins with 2-methoxyphenol , which undergoes nitration at the 5-position using fuming HNO₃ in H₂SO₄ at 0–5°C. Subsequent catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine (yield: 78–85%). Chlorination via FeCl₃-mediated electrophilic substitution introduces the chloro group at the 5-position (yield: 65–72%).
Critical parameters :
- Temperature control during nitration to avoid di-nitration byproducts
- Use of anhydrous FeCl₃ to enhance chlorination regioselectivity
Synthesis of Intermediate B: (1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methanamine
Piperidine Ring Functionalization
The piperidine core is constructed via a four-step sequence:
- Reductive amination : 4-Piperidone reacts with 2,5-dimethylfuran-3-carbaldehyde in the presence of NaBH₃CN/MeOH to form 1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-one (yield: 82%).
- Methylation : The ketone is reduced to a methylene group using LiAlH₄ in THF (0°C to reflux, yield: 75%).
- Boc protection : The secondary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂ (rt, 2h, yield: 95%).
- Deprotection : Boc removal with HCl/EtOAc yields the primary amine (yield: 93%).
Optimization notes :
- NaBH₃CN minimizes over-reduction compared to NaBH4
- Boc protection prevents side reactions during subsequent alkylation
Urea Bond Formation Strategies
Carbamoyl Chloride Coupling (Two-Step Protocol)
Step 1 : Intermediate A (5-chloro-2-methoxyaniline) reacts with triphosgene (1.2 equiv) in CH₂Cl₂ at −15°C to generate the corresponding carbamoyl chloride.
Step 2 : Intermediate B is added dropwise with Et₃N (3 equiv) as a base, stirred for 12h at rt (yield: 68%).
Advantages :
- High purity (>98% by HPLC)
- Scalable to multi-gram quantities
Limitations :
- Requires strict temperature control to avoid oligomerization
One-Pot Isocyanate Method
A mixture of Intermediate A and potassium isocyanate (2.5 equiv) in H₂O:THF (3:1) reacts at 50°C for 6h, followed by addition of Intermediate B (yield: 74%).
Key benefits :
- Phosgene-free, environmentally benign
- Avoids carbamoyl chloride isolation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |
|---|---|---|---|---|
| Carbamoyl chloride | 68 | 98.5 | High | Moderate (uses triphosgene) |
| One-pot isocyanate | 74 | 97.2 | Moderate | High (aqueous conditions) |
| CDI-mediated | 61 | 96.8 | Low | High |
Purification and Characterization
- Column chromatography : Silica gel (230–400 mesh) with EtOAc:hexane (1:3 → 1:1 gradient)
- Crystallization : Recrystallization from EtOH/H₂O (7:3) yields needle-like crystals (mp: 142–144°C)
- Spectroscopic validation :
Industrial-Scale Considerations
For kilogram-scale production, the one-pot isocyanate method is preferred due to:
- Reduced solvent waste (water as primary solvent)
- Elimination of toxic phosgene derivatives
- Shorter reaction time (8h vs. 14h for carbamoyl chloride route)
Critical quality control parameters:
- Residual solvent analysis (ICH Q3C limits)
- Heavy metal contamination <10 ppm (USP <232>)
Q & A
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize reaction yields?
The synthesis of this urea derivative typically involves a multi-step approach:
- Step 1: Preparation of the substituted piperidine intermediate via nucleophilic substitution, using reagents like triethylamine in dichloromethane or tetrahydrofuran (THF) under reflux conditions .
- Step 2: Coupling the piperidine intermediate with the 5-chloro-2-methoxyphenylurea moiety via carbodiimide-mediated reactions (e.g., EDCI/HOBt) in anhydrous solvents .
- Optimization Tips: Yield improvements (up to 70–80%) are achievable by controlling reaction temperatures (0–25°C), using excess reagents for sterically hindered steps, and employing column chromatography for purification .
Q. How should researchers characterize the compound’s purity and structural integrity?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, piperidine protons at δ 2.5–3.2 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z ~450–460) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Enzyme Inhibition Assays: Test against kinases or proteases at 1–10 µM concentrations, using fluorescence-based readouts .
- Cellular Viability Assays: Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies (e.g., varying IC values) may arise from:
- Solubility Issues: Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Target Selectivity Profiling: Employ kinase screening panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Metabolic Stability: Assess compound degradation in liver microsomes to explain reduced activity in vivo .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the urea moiety to enhance bioavailability .
- Lipophilicity Adjustment: Modify the 2,5-dimethylfuran substituent with polar groups (e.g., hydroxyl) to reduce logP values .
- Formulation Studies: Use PEG-based nanoemulsions to improve aqueous solubility .
Q. How can computational methods guide SAR (Structure-Activity Relationship) studies?
- Molecular Docking: Use AutoDock Vina to model interactions with targets like PI3K or EGFR, focusing on hydrogen bonds with the urea carbonyl group .
- QSAR Modeling: Train models on analogs (e.g., furan-to-thiophene substitutions) to predict activity cliffs .
Q. What are the key challenges in scaling up synthesis for preclinical trials?
- Intermediate Stability: The piperidine-methyl intermediate is hygroscopic; store under argon and use anhydrous workup .
- Regioselectivity in Furan Substitution: Optimize catalyst loading (e.g., Pd/C at 5 wt%) to minimize byproducts during furan-methylation .
Methodological Considerations
Q. How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of target proteins in lysates treated with 10 µM compound .
- Pull-Down Assays: Use biotinylated analogs coupled to streptavidin beads for target identification via LC-MS/MS .
Q. What are best practices for stability testing under physiological conditions?
- pH Stability: Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) for 24h; analyze degradation via HPLC .
- Light Sensitivity: Store solutions in amber vials at -20°C to prevent photodegradation of the chloro-methoxyphenyl group .
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Co-Solvent Systems: Use cyclodextrin (e.g., HP-β-CD) at 5–10 mM to solubilize without disrupting cell membranes .
- Sonication: Apply pulsed ultrasound (10–15 min) to DMSO stocks before dilution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
